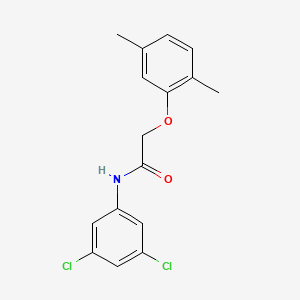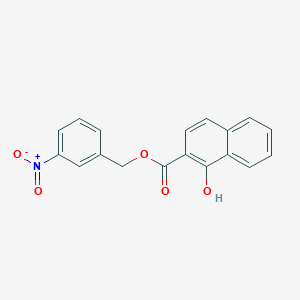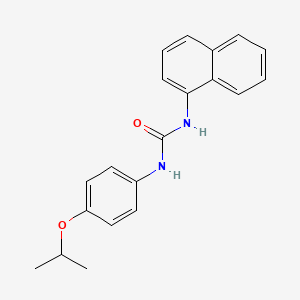
N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide, commonly known as DPAF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPAF is a white solid that belongs to the class of acetamides and has a molecular formula of C16H16FNO2.
Applications De Recherche Scientifique
DPAF has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, DPAF has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anticancer agent. In material science, DPAF has been used as a building block for the synthesis of various organic compounds. In organic synthesis, DPAF has been used as a reagent for the preparation of various derivatives.
Mécanisme D'action
The mechanism of action of DPAF is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, DPAF reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
DPAF has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of DPAF are not fully understood, and further studies are needed to elucidate its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
DPAF has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It has also been shown to exhibit potent pharmacological effects, making it a useful tool for studying various biological processes. However, DPAF also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. It also has limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of DPAF. One potential area of research is the development of DPAF derivatives with improved pharmacological properties. Another area of research is the investigation of the long-term effects of DPAF on biological systems. Additionally, the use of DPAF in combination with other drugs for the treatment of various diseases is an area of potential research. Overall, the study of DPAF has the potential to lead to the development of new drugs and therapies for a variety of diseases.
Conclusion
In conclusion, N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide, or DPAF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of DPAF and its derivatives for the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of DPAF involves the reaction between 2-fluorophenol and 2,3-dimethylaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction results in the formation of the intermediate 2-(2-fluorophenoxy)acetamide, which is then treated with acetic anhydride to obtain the final product DPAF.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-6-5-8-14(12(11)2)18-16(19)10-20-15-9-4-3-7-13(15)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJJMHRNVBOKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(2-fluorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)


![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)

![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)


![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)

